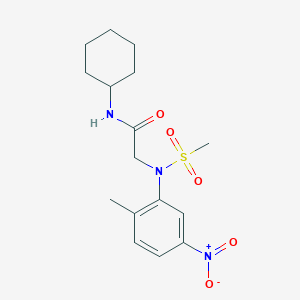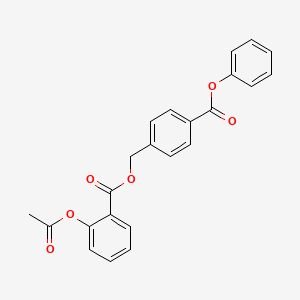
N~1~-cyclohexyl-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-cyclohexyl-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide (CNMN) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CNMN is a small molecule that belongs to the class of glycine receptor antagonists and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N~1~-cyclohexyl-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide involves its binding to the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in neurotransmission. This compound acts as an antagonist of the glycine receptor, blocking its activation and reducing the influx of chloride ions into the neuron. This results in a decrease in the excitability of the neuron and a reduction in neurotransmitter release, leading to the observed physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been found to be effective in reducing pain and seizures, improving motor coordination, and reducing anxiety-like behavior. This compound has also been shown to modulate the activity of the glycine receptor in a dose-dependent manner, with higher doses resulting in a more significant reduction in receptor activity.
Advantages and Limitations for Lab Experiments
N~1~-cyclohexyl-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments, including its high purity and stability, making it suitable for various applications. However, this compound also has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on N~1~-cyclohexyl-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, including the development of more potent and selective glycine receptor antagonists, the investigation of the long-term effects of this compound on neuronal function, and the exploration of its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, which could help optimize its use in clinical settings.
Conclusion:
In conclusion, this compound (this compound) is a novel compound that has significant potential for various scientific applications. Its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. With continued investigation, this compound could prove to be a valuable tool for understanding the glycine receptor and its role in neurotransmission, as well as a potential therapeutic agent for various neurological and psychiatric disorders.
Scientific Research Applications
N~1~-cyclohexyl-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been tested for its anticonvulsant and analgesic properties, and it has been found to be effective in reducing pain and seizures in animal models. In biochemistry, this compound has been used to study the glycine receptor and its role in neurotransmission. In pharmacology, this compound has been tested for its potential as a therapeutic agent for various diseases, including epilepsy, neuropathic pain, and anxiety disorders.
Properties
IUPAC Name |
N-cyclohexyl-2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12-8-9-14(19(21)22)10-15(12)18(25(2,23)24)11-16(20)17-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGXRWXNBVGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(isobutyrylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3536586.png)
![2-{[(4-bromophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B3536587.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B3536589.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3536599.png)
![N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide](/img/structure/B3536609.png)
![5-chloro-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536622.png)
![1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3536631.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B3536640.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3536646.png)
![5-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3536653.png)
![methyl 4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3536665.png)
![4-({3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3536669.png)
![3-(benzoylamino)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3536677.png)
